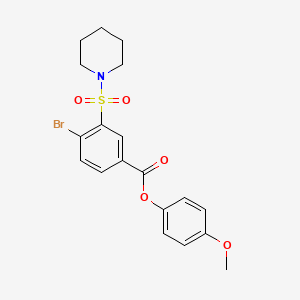
4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPB or NS8593 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Applications De Recherche Scientifique
MPB has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of ion channels, particularly the small-conductance calcium-activated potassium (SK) channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of MPB involves the modulation of SK channels, which are expressed in various regions of the brain and play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB acts as a positive allosteric modulator of SK channels, increasing their activity and reducing neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB have been extensively studied in vitro and in vivo. In vitro studies have shown that MPB increases the activity of SK channels, reduces neuronal excitability, and enhances neurotransmitter release. In vivo studies have shown that MPB has anxiolytic, anticonvulsant, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments, including its high potency, selectivity for SK channels, and low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPB, including the development of more potent and selective SK channel modulators, the investigation of its potential therapeutic applications for various neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of MPB and to determine its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of MPB involves a multi-step process that includes the reaction of 4-methoxyphenol with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent reaction with piperidine-1-sulfonic acid. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5S/c1-25-15-6-8-16(9-7-15)26-19(22)14-5-10-17(20)18(13-14)27(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVFTDUQIGMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
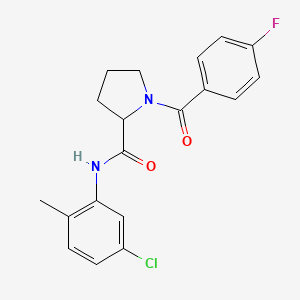
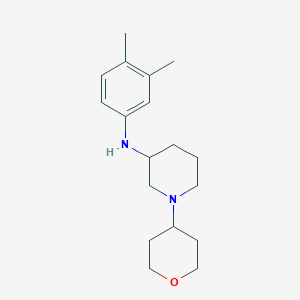
![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)
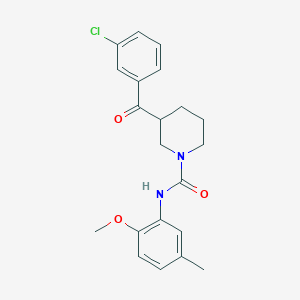
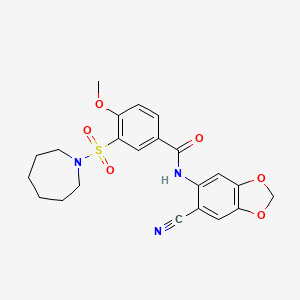
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)